molecular formula C10H10N4O3 B1421425 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide CAS No. 1206154-66-6

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide

Número de catálogo: B1421425
Número CAS: 1206154-66-6
Peso molecular: 234.21 g/mol
Clave InChI: BBIUTKWWDHKWBT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide is a quinazolin-2,4-dione derivative featuring a hydrazide functional group. It serves as a versatile intermediate in medicinal chemistry, enabling the synthesis of diverse heterocyclic compounds via reactions with aldehydes, ketones, amines, and acylating agents . Its structure combines a planar quinazolin-dione core with a flexible hydrazide side chain, facilitating interactions with biological targets such as enzymes or DNA . Synthetically, it is prepared by treating the parent quinazolin-dione with hydrazine hydrate under reflux conditions , with subsequent modifications yielding derivatives with enhanced bioactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide typically involves the condensation of 2,4-dioxo-1,4-dihydroquinazoline with acetohydrazide under specific reaction conditions. The process often requires a catalyst and controlled temperature to ensure the desired product yield .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research has demonstrated that 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide exhibits anticonvulsant properties. In vivo studies indicate that it effectively reduces convulsive syndromes without impairing motor coordination in animal models. The compound's mechanism involves the inhibition of carbonic anhydrase II, which is hypothesized to be a critical factor in its anticonvulsant efficacy .

Anticancer Potential

Recent studies have explored the anticancer applications of this compound. It has been evaluated against various cancer cell lines, including A549 (lung cancer), DU145 (prostate cancer), B16-F10 (melanoma), and HepG2 (liver cancer). The results indicated that certain derivatives of the compound displayed significant cytotoxicity against these cancer cell lines while maintaining safety profiles in non-cancerous cells .

Neurological Disorders

Due to its modulation of GABAA receptors, this compound is being investigated for potential applications in treating neurological disorders such as epilepsy and anxiety disorders. The enhancement of GABAergic signaling could provide therapeutic benefits in managing these conditions .

Case Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant activity of synthesized derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide. The findings revealed that these derivatives improved convulsive syndrome rates significantly in mice models. The study emphasized the importance of carbonic anhydrase II inhibition as a probable mechanism for the observed anticonvulsant effects .

Case Study 2: Anticancer Screening

In another investigation, a series of new quinazoline-amide hybrid molecules were synthesized from this compound and screened for cytotoxicity against multiple cancer cell lines. Compounds demonstrated potent anticancer activity while showing minimal toxicity to non-cancerous cells. This highlights the therapeutic potential of these hybrids in cancer treatment .

Mecanismo De Acción

The mechanism of action of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide involves its interaction with specific molecular targets. It acts as a positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site, enhancing the receptor’s activity. Additionally, it inhibits carbonic anhydrase II, contributing to its anticonvulsant effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Observations :

  • Yields : Reactions with aldehydes (e.g., 3a–d) typically yield 75–96%, while amine-based substitutions (e.g., Amides2a–g) show slightly lower yields (75–85%) .
  • Steric/Electronic Effects : Electron-withdrawing groups (e.g., nitro in 3c ) increase melting points (>225°C) and stabilize resonance structures, while bulky groups (e.g., cyclohexylidene in 4e ) reduce solubility .

Key Trends :

  • Acylthiourea Derivatives (e.g., 4a–b ): Enhanced antibacterial activity due to sulfur-mediated enzyme binding .
  • Nitro/Cyano Derivatives (e.g., 3c, 9b): Improved anticancer activity via intercalation with DNA base pairs .

Physicochemical Properties

Compound ID Melting Point (°C) Molecular Weight (g/mol) Solubility Profile
Parent Compound >300 234.07 Poor in water, soluble in DMSO
3a 210–212 510.41 Soluble in ethanol
4d >300 369.32 Insoluble in ethanol
4e N/A 371.39 Soluble in DMF

Notable Contradictions:

  • Elemental analysis for 4a in reports Found C: 65.67% vs. Calcd.

Actividad Biológica

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide is a heterocyclic compound derived from the quinazolinone family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of neurology and oncology. Its biological activity is primarily attributed to its interactions with specific receptors and enzymes in the body.

The compound functions as a dual positive allosteric modulator of the GABAA receptor and an inhibitor of carbonic anhydrase II .

  • GABAA Receptor Modulation : By enhancing the receptor's response to gamma-aminobutyric acid (GABA), it increases inhibitory signaling in the central nervous system, which may contribute to its anticonvulsant effects.
  • Carbonic Anhydrase II Inhibition : This inhibition affects pH regulation and ion transport within cells, suggesting a role in managing acid-base balance in physiological processes.

Anticonvulsant Activity

Research indicates that this compound exhibits significant anticonvulsant properties. In vivo studies have shown that it improves convulsive syndrome rates in animal models without impairing motor coordination . The compound's mechanism is believed to involve its interaction with carbonic anhydrase II, which plays a crucial role in the anticonvulsant effect .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. Studies reveal that derivatives of quinazolinones exhibit selective cytotoxicity against various cancer cell lines. For instance, certain derivatives showed low IC50 values against human cancer cell lines such as HepG2 and LN-229, indicating potent antiproliferative effects .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can provide insights into its unique properties.

Compound NameMechanism of ActionBiological ActivityNotable Findings
2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamidesGABAA receptor modulationAnticonvulsantSimilar efficacy but less selectivity
Quinazolin-4(3H)-one derivativesVarious receptor interactionsAnticonvulsant and CNS depressantBroader range of activities but lower potency against specific targets

Case Studies

  • Anticonvulsant Study : A systematic evaluation of this compound demonstrated its efficacy in reducing seizure activity in mice models. The study highlighted that the compound did not impair motor coordination, making it a candidate for further research in epilepsy treatments .
  • Anticancer Screening : In vitro screening against multiple cancer cell lines revealed that certain derivatives of this compound exhibited strong antiproliferative effects. For example, compounds with nitrophenyl substituents showed IC50 values as low as 0.77 µM against LN-229 cells . This suggests a promising avenue for developing new cancer therapies based on this scaffold.

The pharmacokinetic profile of this compound indicates favorable absorption when administered intraperitoneally. Its interaction with biochemical pathways highlights its potential to influence neurotransmission and metabolic processes through enzyme inhibition and receptor modulation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide?

The compound is synthesized via two primary methods:

  • Nitrosation and Amine Coupling : Reacting the precursor hydrazide with sodium nitrite in HCl at 0–5°C to form an intermediate azide, followed by treatment with primary/secondary amines to yield derivatives (e.g., amides) .
  • Oxidative Coupling : Using I₂/tert-butyl hydroperoxide (TBHP) to mediate domino reactions between isatins and 2-amino-N-aryl/alkyl benzamides, enabling efficient synthesis of quinazoline-amide hybrids .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Spectroscopy : Use IR to confirm carbonyl stretches (e.g., 1725–1653 cm⁻¹ for C=O) and ¹H/¹³C NMR to assign protons (e.g., NH at δ 8.5–10 ppm) and carbons adjacent to the quinazoline ring .
  • Mass Spectrometry : High-resolution MS (e.g., m/z 234.068) verifies molecular weight and fragmentation patterns .
  • Elemental Analysis : Validate purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. How can researchers derivatize this compound for structure-activity studies?

  • Schiff Base Formation : React the hydrazide moiety with substituted benzaldehydes (e.g., salicylaldehyde or 2,6-dichlorobenzaldehyde) in ethanol or dioxane under acidic conditions to form hydrazones .
  • Heterocyclization : Use acyl chlorides, anhydrides, or imidazolides to synthesize triazoloquinazolines or oxadiazole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Solvent Selection : DMSO or ethanol enhances solubility during reflux (e.g., 65% yield in DMSO vs. 72% in ethanol) .
  • Catalysts : K₂CO₃ or triethylamine accelerates nucleophilic substitution or cyclization .
  • Purification : Recrystallization from ethanol/water mixtures reduces impurities, as seen in derivatives like methyl 4-{2-[…]acetamido}benzoate (72% yield) .

Q. How do substituents on the quinazoline ring influence biological activity?

  • MAO Inhibition : Electron-withdrawing groups (e.g., -Cl) on benzylidene hydrazides enhance MAO-A/B inhibition (IC₅₀ < 1 µM), while methyl groups reduce activity .
  • Anticancer Potency : Fluoro or iodo substituents improve cytotoxicity (e.g., IC₅₀ = 9.90 µM for HepG2 vs. 23.33 µM for gefitinib) .

Q. How to resolve contradictions in spectral data interpretation?

  • Ambiguous NH Signals : Use 2D NMR (HSQC/HMBC) to distinguish NH protons in hydrazide and quinazoline moieties .
  • Overlapping Carbonyl Peaks : IR deconvolution or temperature-variable NMR can separate C=O signals from amide and quinazolinone groups .

Q. What strategies are effective for designing dual c-Met/VEGFR-2 inhibitors?

  • Hybrid Pharmacophores : Combine quinazoline-dione (c-Met inhibition) with amide/allyl groups (VEGFR-2 binding), as in 6-iodo-1-allyl derivatives .
  • Docking Studies : Prioritize compounds with hydrogen bonds to kinase hinge regions (e.g., Asp1222 in c-Met) and π-stacking with hydrophobic pockets .

Q. What protocols are recommended for evaluating in vitro cytotoxicity?

  • MTT Assay : Use A549, DU145, and HepG2 cell lines with 48–72 hr exposure. Compare IC₅₀ values to positive controls (e.g., gefitinib) .
  • Selectivity Screening : Include non-cancerous cells (e.g., CHO-K1) to assess toxicity thresholds (e.g., IC₅₀ > 50 µM for safety) .

Q. How to conduct ADMET and molecular docking studies for this compound?

  • ADMET Prediction : Use SwissADME or ADMETLab to calculate logP (target < 5), bioavailability scores (>0.55), and CYP450 interactions .
  • Docking Workflow : Prepare protein structures (PDB: 1N37 for DNA intercalation), optimize ligands with Gaussian09, and simulate binding using AutoDock Vina .

Q. What heterocyclization methods expand the compound’s scaffold diversity?

  • Triazoloquinazolines : React hydrazides with ethyl acetoacetate or diethylmalonate under basic conditions .
  • Oxadiazoles : Treat hydrazide derivatives with carbon disulfide in KOH/ethanol to form 1,3,4-oxadiazole-thiol moieties .

Propiedades

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c11-13-8(15)5-14-9(16)6-3-1-2-4-7(6)12-10(14)17/h1-4H,5,11H2,(H,12,17)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIUTKWWDHKWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.